

# The Discovery and Development of Afuresertib (GSK2110183): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

#### Introduction

Afuresertib (GSK2110183) is an orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (protein kinase B), a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in tumorigenesis, contributing to increased cell proliferation, survival, and resistance to anti-cancer therapies.[3] [4] Afuresertib, a potent, ATP-competitive, pan-Akt inhibitor, has been investigated as a monotherapy and in combination with other agents for the treatment of various hematologic malignancies and solid tumors.[4][5] This technical guide provides a comprehensive overview of the discovery and development of afuresertib, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

## **Discovery and Preclinical Development**

**Afuresertib** was originally developed by GlaxoSmithKline.[6] Preclinical studies demonstrated its potent and selective inhibition of all three Akt isoforms (Akt1, Akt2, and Akt3).[7]

#### **Mechanism of Action**

**Afuresertib** is a reversible, ATP-competitive inhibitor that binds to the kinase domain of Akt, preventing its phosphorylation and activation.[3][4] This blockade of Akt signaling leads to the



downstream inhibition of substrates involved in cell cycle progression and survival, ultimately inducing apoptosis and inhibiting tumor cell proliferation.[1][2]

## **In Vitro Activity**

The inhibitory activity of **afuresertib** against Akt isoforms and its effect on cancer cell lines have been extensively characterized through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of Afuresertib[7][8]

| Parameter | Akt1 | Akt2 | Akt3 |
|-----------|------|------|------|
| Ki (nM)   | 0.08 | 2    | 2.6  |

Table 2: In Vitro Cellular Activity of Afuresertib[8]

| Cell Line Type              | Assay               | Endpoint | Result                         |
|-----------------------------|---------------------|----------|--------------------------------|
| Hematological Cell<br>Lines | Proliferation Assay | EC50     | < 1 µM in 65% of cell<br>lines |
| Solid Tumor Cell Lines      | Proliferation Assay | EC50     | < 1 µM in 21% of cell<br>lines |
| E17K mutant AKT1            | Kinase Assay        | EC50     | 0.2 nM                         |

## **In Vivo Preclinical Efficacy**

The anti-tumor activity of **afuresertib** has been evaluated in vivo using human tumor xenograft models in mice.

Table 3: In Vivo Efficacy of **Afuresertib** in Xenograft Models[8]



| Tumor Model            | Dosing (p.o., daily) | Tumor Growth Inhibition<br>(TGI) |
|------------------------|----------------------|----------------------------------|
| BT474 (Breast Cancer)  | 10 mg/kg             | 8%                               |
| 30 mg/kg               | 37%                  |                                  |
| 100 mg/kg              | 61%                  | _                                |
| SKOV3 (Ovarian Cancer) | 10 mg/kg             | 23%                              |
| 30 mg/kg               | 37%                  |                                  |
| 100 mg/kg              | 97%                  | _                                |

# **Clinical Development**

**Afuresertib** has undergone extensive clinical evaluation in a variety of cancer types, both as a single agent and in combination with other therapies.

#### **Phase I Clinical Trials**

A first-in-human, open-label, dose-escalation Phase I study (NCT00881946) was conducted in patients with advanced hematologic malignancies to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of **afuresertib**.[6]

Table 4: Key Findings from the Phase I Study of **Afuresertib** in Hematologic Malignancies (NCT00881946)[6]



| Parameter                    | Result                                                                                                   |  |  |
|------------------------------|----------------------------------------------------------------------------------------------------------|--|--|
| Maximum Tolerated Dose (MTD) | 125 mg/day                                                                                               |  |  |
| Dose-Limiting Toxicities     | Grade 3 rash, Grade 3 liver function test abnormalities                                                  |  |  |
| Most Frequent Adverse Events | Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%)                                                      |  |  |
| Pharmacokinetics (at MTD)    |                                                                                                          |  |  |
| Median Tmax                  | 1.5 - 2.5 hours                                                                                          |  |  |
| Half-life (t1/2)             | ~1.7 days                                                                                                |  |  |
| Clinical Activity            | Partial responses observed in multiple myeloma, non-Hodgkin lymphoma, and Langerhans cell histiocytosis. |  |  |

### Phase Ib/II and Phase III Clinical Trials

Following the promising results from the initial phase I study, **afuresertib** has been evaluated in numerous Phase Ib/II and now Phase III trials across a range of cancers, often in combination with standard-of-care therapies. Laekna Therapeutics is currently leading the further development of **afuresertib**.[9][10]

Table 5: Selected Clinical Trials of Afuresertib



| Trial Identifier | Phase | Indication                                | Intervention                                 | Key<br>Findings/Statu<br>s                                                      |
|------------------|-------|-------------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------|
| NCT01653912      | lb    | Platinum-<br>resistant Ovarian<br>Cancer  | Afuresertib +<br>Paclitaxel +<br>Carboplatin | MTD of afuresertib established at 125 mg/day. ORR of 32% by RECIST 1.1.[5] [11] |
| NCT05383482      | 1/11  | Solid Tumors<br>(PD-1/PD-L1<br>resistant) | Afuresertib + Sintilimab + Chemotherapy      | Recruiting.[12]                                                                 |
| -                | lb    | HR+/HER2-<br>Breast Cancer                | Afuresertib +<br>Fulvestrant                 | Confirmed ORR<br>of 30%, median<br>PFS of 7.3<br>months.[10]                    |
| -                | III   | HR+/HER2-<br>Breast Cancer                | Afuresertib +<br>Fulvestrant                 | Initiated based<br>on Phase Ib<br>results.[10]                                  |

# **Experimental Protocols**

This section provides an overview of the methodologies for key experiments cited in the development of **afuresertib**.

# In Vitro Kinase Inhibition Assay (Filter Binding Assay)

This assay is used to determine the inhibitory constant (Ki) of a compound against a specific kinase.

#### Protocol:

• Enzyme and Inhibitor Preparation: Recombinant Akt1, Akt2, and Akt3 enzymes are used at low nanomolar concentrations (e.g., 0.1 nM AKT1, 0.7 nM AKT2, and 0.2 nM AKT3).[8]



Afuresertib is prepared in a dilution series.

- Incubation: A pre-mix of the kinase and varying concentrations of **afuresertib** is incubated for a defined period (e.g., 1 hour) to allow for inhibitor binding.[8]
- Reaction Initiation: The kinase-inhibitor mix is added to a reaction mixture containing a peptide substrate (e.g., GSKα peptide) and radiolabeled ATP (e.g., [y-33P] ATP).[8]
- Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 2 hours) and then terminated.[8]
- Detection: The radiolabeled phosphorylated peptide product is captured on a phosphocellulose filter plate, and the amount of radioactivity is quantified using a scintillation counter.

  [8]
- Data Analysis: The Ki value is calculated from the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) using the Cheng-Prusoff equation, which takes into account the ATP concentration used in the assay.

# **Cell Proliferation Assay (CellTiter-Glo®)**

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

#### Protocol:

- Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a range of concentrations of afuresertib (e.g., 0-30 μM) or vehicle control (DMSO).[8]
- Incubation: The plates are incubated for a specified period (e.g., 72 hours).[8]
- Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The luminescence is read using a plate reader.



 Data Analysis: Cell viability is calculated relative to the vehicle-treated control cells. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is determined by fitting the data to a dose-response curve using a 4- or 6-parameter fitting algorithm.[8]

## **Human Tumor Xenograft Study**

This in vivo model is used to evaluate the anti-tumor efficacy of a drug candidate.

#### Protocol:

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
- Tumor Cell Implantation: Human cancer cells (e.g., BT474 or SKOV3) are subcutaneously injected into the flanks of the mice.[8]
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
- Drug Administration: **Afuresertib** is administered orally (p.o.) once daily at various doses (e.g., 10, 30, 100 mg/kg).[8] The control group receives a vehicle.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume of the treated groups to the control group.

#### Phase I Clinical Trial Protocol (NCT00881946)

This protocol outlines the design of the first-in-human study of **afuresertib**.

#### Protocol:

Study Design: An open-label, dose-escalation study.



- Patient Population: Patients with relapsed or refractory hematologic malignancies.
- Dose Escalation: **Afuresertib** was administered orally once daily in escalating dose cohorts (25 to 150 mg).[6] A standard 3+3 dose escalation design was used to determine the MTD.
- Safety and Tolerability Assessment: Patients were monitored for adverse events (AEs)
  graded according to the National Cancer Institute Common Terminology Criteria for Adverse
  Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first cycle of
  treatment.
- Pharmacokinetic (PK) Analysis: Blood samples were collected at various time points after drug administration to determine the plasma concentration of afuresertib. Standard noncompartmental analysis was used to calculate PK parameters such as Cmax, AUC, and halflife.[6]
- Efficacy Assessment: Tumor response was evaluated according to the appropriate response criteria for each specific hematologic malignancy.

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Afuresertib inhibits Akt phosphorylation, blocking downstream signaling.

# **Experimental Workflow: In Vitro Kinase Inhibition Assay**





Click to download full resolution via product page

Caption: Workflow for determining the inhibitory constant (Ki) of **Afuresertib**.



## **Experimental Workflow: Phase I Clinical Trial**



Click to download full resolution via product page

Caption: Workflow of the Phase I dose-escalation trial for Afuresertib.

### Conclusion

**Afuresertib** (GSK2110183) is a potent pan-Akt inhibitor that has demonstrated promising antitumor activity in both preclinical models and clinical trials. Its development has provided valuable insights into the therapeutic potential of targeting the PI3K/Akt signaling pathway in cancer. Ongoing and future clinical studies will further define the role of **afuresertib**, particularly in combination with other anti-cancer agents, in the treatment of various malignancies. This



technical guide serves as a comprehensive resource for understanding the discovery, mechanism, and clinical development of this targeted therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. project.eortc.org [project.eortc.org]
- 2. The Radiology Assistant : RECIST 1.1 the basics [radiologyassistant.nl]
- 3. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1)
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GCP Bioanalysis: Techniques, Validation & Clinical Trial Integration [alderleyanalytical.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A phase IIa study of afuresertib, an oral pan-AKT inhibitor, in patients with Langerhans cell histiocytosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2023 SABCS | Laekna Reports Afuresertib Phase Ib Breast Cancer Study Results [prnewswire.com]
- 11. Phase IB Dose Escalation and Expansion Study of AKT Inhibitor Afuresertib with Carboplatin and Paclitaxel in Recurrent Platinum-resistant Ovarian Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [The Discovery and Development of Afuresertib (GSK2110183): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139415#afuresertib-gsk2110183-discovery-and-development]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com